N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)methanesulfonamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)methanesulfonamide is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiazole ring, a chlorophenyl group, and a methanesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)methanesulfonamide typically involves the reaction of 2-aminobenzothiazole with 4-chlorobenzene sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential as a therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. The benzothiazole ring and sulfonamide group play crucial roles in binding to target proteins and enzymes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide: Similar structure but lacks the chlorine atom on the phenyl ring.
N-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)methanesulfonamide: Similar structure with a methyl group instead of a chlorine atom on the phenyl ring.
N-(1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)methanesulfonamide: Similar structure with a nitro group instead of a chlorine atom on the phenyl ring.
Uniqueness
N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)methanesulfonamide is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S2/c15-11-7-5-10(6-8-11)9-21(18,19)17-14-16-12-3-1-2-4-13(12)20-14/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRQWUAUYLSYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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